molecular formula C7H14ClNO B15235804 Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

Cat. No.: B15235804
M. Wt: 163.64 g/mol
InChI Key: YIFFNLBQRNYTMJ-HHQFNNIRSA-N
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Description

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride is a heterocyclic compound with the molecular formula C7H14ClNO. It is known for its unique structure, which includes a fused furan and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a furan derivative and a pyridine derivative, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride is unique due to its specific cis-configuration and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1

InChI Key

YIFFNLBQRNYTMJ-HHQFNNIRSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1COC2.Cl

Canonical SMILES

C1CNCC2C1COC2.Cl

Origin of Product

United States

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